molecular formula C13H20ClN3 B13994668 2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine CAS No. 893750-81-7

2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine

Cat. No.: B13994668
CAS No.: 893750-81-7
M. Wt: 253.77 g/mol
InChI Key: JDFADCMTJPTKEE-UHFFFAOYSA-N
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Description

2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine is a chemical compound that belongs to the class of substituted benzenediamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-1,4-benzenediamine and 1-methyl-4-piperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction temperature is maintained between 50-100°C.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenediamines with different functional groups.

Scientific Research Applications

2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Research: The compound is used in research related to enzyme inhibition and receptor binding studies.

    Industrial Applications: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,3-Benzenediamine
  • 2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,2-Benzenediamine
  • 2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications.

Properties

CAS No.

893750-81-7

Molecular Formula

C13H20ClN3

Molecular Weight

253.77 g/mol

IUPAC Name

2-chloro-1-N-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,4-diamine

InChI

InChI=1S/C13H20ClN3/c1-16-7-5-11(6-8-16)17(2)13-4-3-10(15)9-12(13)14/h3-4,9,11H,5-8,15H2,1-2H3

InChI Key

JDFADCMTJPTKEE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)C2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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